molecular formula C18H15NO4 B5586032 3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B5586032
M. Wt: 309.3 g/mol
InChI Key: OETXXFCDWMZGKQ-UHFFFAOYSA-N
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Description

3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound with the molecular formula C18H15NO4 It is known for its unique structure, which includes a phenyl ring substituted with two methyl groups and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 3,4-dimethylphenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of the phenol reacts with the anhydride to form the ester linkage. The reaction conditions often include heating the reactants under reflux in an organic solvent such as toluene or xylene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate
  • (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetaldehyde

Uniqueness

3,4-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-7-8-13(9-12(11)2)23-16(20)10-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETXXFCDWMZGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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